molecular formula C11H11BrO4 B1287990 3-(3-Bromophenyl)pentanedioic acid

3-(3-Bromophenyl)pentanedioic acid

Cat. No.: B1287990
M. Wt: 287.11 g/mol
InChI Key: ZGHDLIGAQHLMOD-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)pentanedioic acid is a substituted pentanedioic acid (glutaric acid) derivative featuring a bromine atom at the meta position of the phenyl ring. The bromophenyl group introduces steric bulk and lipophilicity, which can influence binding affinity, metabolic stability, and pharmacokinetics .

Properties

IUPAC Name

3-(3-bromophenyl)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c12-9-3-1-2-7(4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHDLIGAQHLMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Positional Isomers: 3-(4-Bromophenyl)pentanedioic Acid

  • Structural Difference : The bromine substituent is at the para position instead of meta.
  • Impact: Physical Properties: Para-substituted bromophenyl compounds (e.g., 4-bromophenylacetic acid, mp 117–119°C) generally exhibit higher melting points than meta isomers (e.g., 3-bromophenylacetic acid, mp 99–102°C), suggesting improved crystalline packing in the para configuration . Biological Activity: Positional isomerism can alter binding to biological targets.

Substituted Phenyl Derivatives: 3-[4-(Trifluoromethyl)phenyl]pentanedioic Acid

  • Structural Difference : The bromine atom is replaced with a trifluoromethyl group.
  • Impact: Electronic Effects: The electron-withdrawing trifluoromethyl group increases acidity and may enhance interactions with positively charged residues in enzymatic binding pockets.

Chain-Modified Analogs: 3-(3-Bromophenyl)-3-methylbutanoic Acid

  • Structural Difference: A shorter carbon chain (butanoic acid vs. pentanedioic acid) with a methyl branch.
  • Impact :
    • Binding Affinity : The pentanedioic acid moiety is critical for PSMA binding, as seen in urea-based inhibitors (e.g., Lys-C(O)-Glu derivatives). Truncating the chain likely reduces affinity due to loss of key carboxylate interactions .
    • Similarity Score : A lower structural similarity score (0.95 vs. 0.97 for para-bromo analog) underscores the importance of chain length and functional groups .

Urea-Linked Derivatives: 125I-DCIBzL and 211At-PSMA-6

  • Structural Difference : These compounds incorporate urea linkages and radioisotopes (¹²⁵I, ²¹¹At) into pentanedioic acid scaffolds.
  • Impact: Targeting Efficiency: The urea group enhances specificity for PSMA, with tumor uptake values of 8.8 ± 4.7 %ID/g in PSMA+ PC-3 PIP tumors .

Anticancer Activity

  • In Vitro Studies : Analogs like 2-(4-acetamidophenylsulfonamido)-N1,N5-bis(3-bromophenyl)pentanediamide showed enhanced activity against cancer cell lines (e.g., MCF-7, K-562) compared to the parent pentanedioic acid, highlighting the bromophenyl group’s role in improving efficacy .
  • Mechanism : Bromine’s electron-withdrawing nature may stabilize interactions with target proteins or reduce metabolic degradation.

PSMA-Targeted Imaging and Therapy

  • Binding Affinity : Pentanedioic acid derivatives with urea moieties (e.g., [¹²⁵I]3) achieve high PSMA affinity (Kd ~9 nM) due to optimal spacing between carboxylates and the urea group. Bromophenyl substitution could modulate off-target interactions .
  • In Vivo Performance: Multivalent analogs (e.g., adamantine-linked GPI) show tolerance to endogenous anion competition in vitro, though in vivo data for brominated variants are lacking .

Physical and Chemical Properties

Property 3-(3-Bromophenyl)pentanedioic Acid Glutaric Acid (Parent) 3-(4-Bromophenyl)pentanedioic Acid
Molecular Weight ~285.07 g/mol (estimated) 132.11 g/mol ~285.07 g/mol
Melting Point Not reported 95–98°C Likely >100°C (para isomer trend)
LogP (Lipophilicity) ~2.0 (estimated) -0.66 ~2.0 (estimated)
Solubility Lower than parent due to Br High in water Lower than parent

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